![molecular formula C18H22OS2 B14152440 1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) CAS No. 89296-11-7](/img/structure/B14152440.png)
1,1'-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) is an organic compound with a complex structure It consists of two 3,4-dimethylbenzene rings connected by an oxybis(methylenesulfanediyl) bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzene with a suitable oxybis(methylenesulfanediyl) precursor. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and cost-effective production. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is of particular interest in medical research.
類似化合物との比較
Similar Compounds
1,1’-[Oxybis(methylene)]bis(3,4-dimethylbenzene): This compound lacks the sulfanediyl groups, making it less reactive in certain chemical reactions.
1,1’-[Oxybis(methylenesulfanediyl)]bis(4-methylbenzene): The substitution pattern on the benzene rings differs, leading to variations in chemical reactivity and applications.
Uniqueness
1,1’-[Oxybis(methylenesulfanediyl)]bis(3,4-dimethylbenzene) is unique due to the presence of both oxybis(methylenesulfanediyl) and 3,4-dimethylbenzene groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
89296-11-7 |
|---|---|
分子式 |
C18H22OS2 |
分子量 |
318.5 g/mol |
IUPAC名 |
4-[(3,4-dimethylphenyl)sulfanylmethoxymethylsulfanyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H22OS2/c1-13-5-7-17(9-15(13)3)20-11-19-12-21-18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3 |
InChIキー |
KAGILQFTMAZGAT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)SCOCSC2=CC(=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



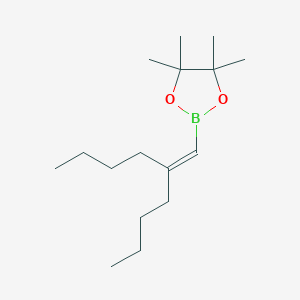
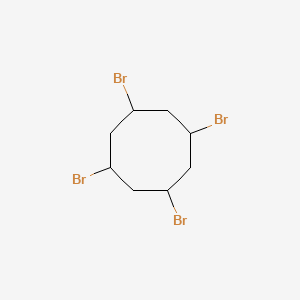
![2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B14152380.png)
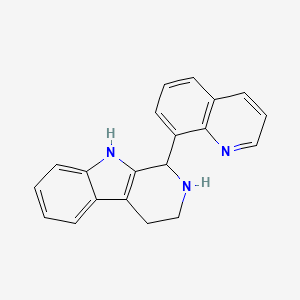
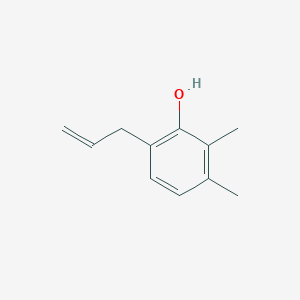
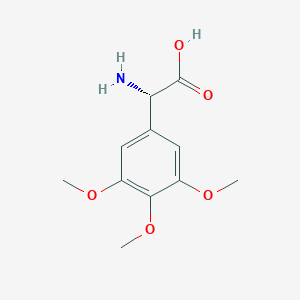
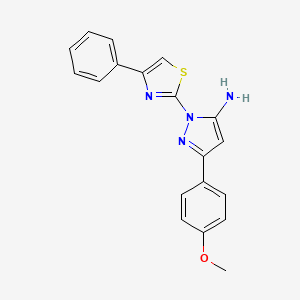

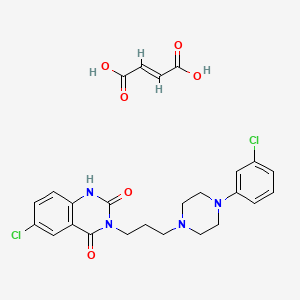
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)
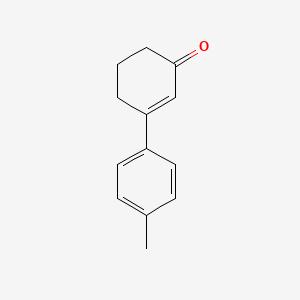

![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)
